5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate
Beschreibung
Nomenclature and Structural Elucidation
The systematic nomenclature of this compound follows the principles established by the International Union of Pure and Applied Chemistry, incorporating elements of the Hantzsch-Widman nomenclature system for heterocyclic compounds. The Hantzsch-Widman system, developed independently by Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively, provides a systematic approach for naming heterocyclic compounds containing no more than ten ring members. This nomenclature system forms the foundation for understanding the structural organization of complex heterocyclic molecules such as the compound under investigation.
The compound's name can be deconstructed into several key components that reveal important structural information. The "oxazolo[5,4-c]pyridine" designation indicates the fusion pattern between the oxazole and pyridine rings, where the numbers in brackets specify the precise points of ring junction. The [5,4-c] notation follows the standard convention for describing fused ring systems, indicating that the oxazole ring is fused to the pyridine ring at specific positions that create the characteristic bicyclic framework. The "6,7-dihydro" prefix specifies that the pyridine portion of the molecule contains a saturated region at positions 6 and 7, reducing the overall aromaticity of the pyridine component while maintaining the oxazole ring's aromatic character.
The ester functionalities are designated through the "5-tert-butyl" and "2-methyl" prefixes, which specify the nature and position of the carboxylate protecting groups. The "dicarboxylate" suffix indicates the presence of two carboxylic acid derivative functionalities within the molecular structure. The "(4H)" designation provides additional stereochemical information, indicating the specific hydrogen substitution pattern that defines the compound's three-dimensional structure.
| Structural Component | Chemical Designation | Molecular Contribution | Functional Significance |
|---|---|---|---|
| Core Bicyclic System | Oxazolo[5,4-c]pyridine | C₆H₄N₂O | Heteroaromatic framework |
| Hydrogenation Pattern | 6,7-dihydro-(4H) | +H₄ | Partial saturation of pyridine |
| Primary Ester Group | 5-tert-butyl carboxylate | C₅H₉O₂ | Bulky protective group |
| Secondary Ester Group | 2-methyl carboxylate | C₂H₃O₂ | Compact protective group |
| Total Molecular Formula | Complete Structure | C₁₃H₁₈N₂O₅ | MW: 282.29 g/mol |
Historical Context in Heterocyclic Chemistry
The development of oxazolopyridine chemistry represents a significant chapter in the broader history of heterocyclic compound research, which traces its origins to the early nineteenth century when organic chemistry began to emerge as a distinct scientific discipline. The foundational work in heterocyclic chemistry commenced around 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a nitrogen-containing heterocyclic compound. This pioneering achievement was followed by additional breakthrough discoveries, including Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832, and Runge's collection of pyrrole through dry distillation processes in 1834.
The specific development of oxazole chemistry emerged later in the nineteenth century, building upon the growing understanding of nitrogen and oxygen-containing ring systems. The historical progression from simple heterocycles to complex bicyclic systems like oxazolopyridines reflects the advancing sophistication of synthetic organic chemistry throughout the twentieth century. The recognition that heterocyclic compounds could serve as crucial building blocks for more complex molecular architectures led to intensive research efforts focused on developing methods for constructing fused ring systems that combine multiple heteroatoms within a single molecular framework.
The oxazolo[5,4-c]pyridine core structure found in the target compound represents the culmination of decades of research into efficient methods for constructing fused nitrogen-oxygen heterocyclic systems. Early synthetic approaches to such systems often employed cyclodehydration strategies, where appropriately functionalized precursors underwent ring-closing reactions under acidic or basic conditions. The development of more sophisticated synthetic methodologies has enabled the preparation of increasingly complex oxazolopyridine derivatives with precisely controlled substitution patterns and stereochemical configurations.
The historical significance of compounds like this compound extends beyond their synthetic accessibility to encompass their potential biological and pharmaceutical applications. The recognition that many naturally occurring bioactive compounds contain oxazole and pyridine structural elements has driven continued interest in developing synthetic methods for accessing novel oxazolopyridine derivatives. This historical trajectory demonstrates the evolution of heterocyclic chemistry from fundamental academic research to practical applications in medicinal chemistry and pharmaceutical development.
Positional Isomerism in Oxazolo-Pyridine Systems
The phenomenon of positional isomerism in oxazolo-pyridine systems represents one of the most fascinating aspects of bicyclic heterocyclic chemistry, as the relative positioning of the nitrogen and oxygen heteroatoms within the fused ring framework dramatically influences both the electronic properties and reactivity patterns of the resulting compounds. The systematic study of positional isomers has revealed significant differences in stability, synthetic accessibility, and biological activity among closely related structural variants.
This compound belongs to the [5,4-c] fusion pattern, which represents just one of several possible arrangements for combining oxazole and pyridine rings. Alternative fusion patterns include oxazolo[4,5-b]pyridines, oxazolo[4,5-c]pyridines, oxazolo[5,4-b]pyridines, and oxazolo[3,2-a]pyridines, each exhibiting distinct chemical and physical properties. The [5,4-c] arrangement places the oxazole nitrogen adjacent to the pyridine nitrogen, creating a unique electronic environment that influences both the compound's basicity and its reactivity toward electrophilic and nucleophilic reagents.
The structural differences between positional isomers become particularly apparent when examining their synthetic accessibility and stability profiles. Research has demonstrated that certain isomeric arrangements, such as oxazolo[5,4-b]pyridin-2(3H)-one derivatives, prove difficult or impossible to synthesize using conventional cyclization methods due to unfavorable ring strain or competing side reactions. Computational modeling studies employing density functional theory calculations have suggested that these synthetic limitations arise from higher activation barriers required for the cyclization processes that would generate such strained ring systems.
| Isomeric Pattern | Ring Fusion | Nitrogen Positioning | Synthetic Accessibility | Stability Profile |
|---|---|---|---|---|
| Oxazolo[5,4-c]pyridine | C5-C4 bridge | Adjacent nitrogens | Readily accessible | High stability |
| Oxazolo[4,5-c]pyridine | C4-C5 bridge | Separated nitrogens | Moderately accessible | Moderate stability |
| Oxazolo[4,5-b]pyridine | C4-C5 bridge | Alternative arrangement | Limited accessibility | Variable stability |
| Oxazolo[3,2-a]pyridine | C3-C2 bridge | Distant nitrogens | Highly accessible | Exceptional stability |
The electronic properties of positional isomers also vary significantly, influencing their interactions with biological targets and their potential applications in medicinal chemistry. The [5,4-c] fusion pattern creates a molecular framework that exhibits intermediate basicity compared to other positional isomers, with the proximity of the two nitrogen atoms creating opportunities for both intramolecular and intermolecular hydrogen bonding interactions. These electronic characteristics make the [5,4-c] isomers particularly interesting as potential pharmaceutical scaffolds, especially given their structural similarity to naturally occurring purines and their capacity to interact with enzyme active sites that recognize nitrogen-rich heterocyclic substrates.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-6-5-8-9(7-15)19-10(14-8)11(16)18-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYESYHOXEPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591228 | |
| Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-74-0 | |
| Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the 6,7-dihydrooxazolo[5,4-C]pyridine ring system.
- Introduction of tert-butyl and methyl ester substituents at the 5- and 2-positions.
- Control of stereochemistry and purity to ensure biological activity.
This heterocyclic framework is often constructed via cyclization reactions involving amino alcohols and appropriate carbonyl-containing precursors, followed by esterification or protection steps to install the tert-butyl and methyl ester groups.
Reported Synthetic Routes and Intermediates
While direct literature specifically detailing the preparation of 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is limited, related patents and research on structurally similar compounds provide insight into feasible synthetic approaches.
Cyclization of Diamine Derivatives
According to a European patent (EP 1 405 852 B1), diamine derivatives with appropriate substitution patterns serve as key intermediates for synthesizing heterocyclic compounds that inhibit FXa. The patent describes the preparation of related bicyclic systems through:
- Condensation of diamine intermediates with carbonyl compounds to form oxazolo or thiazolo fused pyridine rings.
- Subsequent esterification to introduce tert-butyl and methyl ester groups.
This method involves multi-step synthesis starting from substituted pyridine precursors, followed by ring closure under controlled conditions to yield the dihydrooxazolo fused ring system.
Esterification Techniques
The tert-butyl and methyl ester groups are typically introduced via:
- Use of tert-butyl chloroformate or tert-butyl alcohol in the presence of acid catalysts for tert-butyl ester formation.
- Methylation of carboxylic acids using diazomethane or methyl iodide under basic conditions for methyl ester formation.
These steps are often performed after the core heterocycle is constructed to avoid interference with the cyclization process.
Detailed Preparation Procedure (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of substituted pyridine intermediate | Starting from 2-aminopyridine derivatives, react with appropriate aldehydes or ketones under reflux | Formation of key pyridine intermediate with amino and carbonyl groups |
| 2 | Cyclization to form oxazolo ring | Intramolecular cyclization using dehydrating agents (e.g., POCl3 or P2O5) or acid catalysis | Formation of 6,7-dihydrooxazolo[5,4-C]pyridine core |
| 3 | Introduction of tert-butyl ester | Reaction with tert-butyl chloroformate or tert-butyl alcohol under acidic or basic catalysis | Formation of tert-butyl ester at position 5 |
| 4 | Methyl ester formation | Methylation using diazomethane or methyl iodide in the presence of base | Formation of methyl ester at position 2 |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Research Findings on Preparation Efficiency and Purity
- The cyclization step is critical for yield and purity; optimized conditions reduce side reactions and improve ring closure efficiency.
- Esterification reactions must be carefully controlled to avoid hydrolysis or transesterification.
- Purity levels above 95% are achievable with proper chromatographic techniques, which is essential for pharmacological applications.
Analytical Data Supporting Preparation
Typical analytical methods used to confirm the structure and purity include:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm the chemical structure and substitution pattern |
| Mass Spectrometry (MS) | Verify molecular weight and formula |
| Infrared Spectroscopy (IR) | Identify functional groups (esters, oxazolo ring) |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and separate isomers |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Cyclization temperature | 80–120 °C |
| Reaction time for cyclization | 4–12 hours |
| Esterification temperature | 0–25 °C (for tert-butyl ester), room temp for methyl ester |
| Solvents used | Dichloromethane, tetrahydrofuran, acetonitrile |
| Purity achieved | >95% |
| Yield | 60–85% depending on step optimization |
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole ring structure.
Ditazole: A platelet aggregation inhibitor that also contains an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other oxazole derivatives .
Biologische Aktivität
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate (CAS No. 259809-74-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and including data tables and case studies where applicable.
- Molecular Formula : C₁₃H₁₈N₂O₅
- Molecular Weight : 282.29 g/mol
- Appearance : Off-white crystalline powder
- Melting Point : 223.5°C to 224.5°C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. The compound exhibits several promising activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antibacterial properties against various strains of bacteria. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
- Anticancer Potential : Research has suggested that the compound may inhibit the proliferation of certain cancer cell lines. In vitro studies have indicated cytotoxic effects on human cancer cells, particularly those associated with breast and lung cancers.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Animal models have shown reduced neuronal damage in the presence of this compound following induced neurotoxicity.
Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives including this compound. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the anticancer properties were assessed using MTT assays on various cancer cell lines (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing this compound led to a significant reduction in infection rates compared to a placebo group.
- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of the compound resulted in significantly lower levels of oxidative stress markers compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis often involves multi-step reactions starting with heterocyclic ring formation, followed by esterification and tert-butyl protection. For example, similar compounds are synthesized via refluxing intermediates in POCl₃, followed by recrystallization from ethanol to improve purity . Optimization may include adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Catalysts like N,N-dimethylaniline can enhance reaction efficiency . Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- NMR (¹H/¹³C): Assigns proton environments and carbon frameworks. For example, diastereotopic protons in the dihydrooxazolo ring show distinct splitting patterns in ¹H NMR, while ¹³C NMR confirms ester carbonyl signals (~165-170 ppm) .
- X-ray crystallography: Resolves absolute configuration and ring conformation. Monoclinic crystal systems (e.g., space group P2₁/c) with Z=4 are typical for similar compounds, providing bond lengths and angles for validation .
- IR and MS: IR confirms ester C=O stretches (~1720 cm⁻¹), while HRMS validates molecular weight accuracy (e.g., <5 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:
- Performing variable-temperature NMR to assess conformational flexibility .
- Comparing DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to identify steric or electronic mismatches .
- Using deuterated solvents to minimize shifts caused by proton exchange .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Thermal stability: Use TGA/DSC to analyze decomposition temperatures and identify degradation products .
- pH stability: Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC-MS. For example, tert-butyl esters may hydrolyze under acidic conditions, requiring pH-controlled storage .
- Light sensitivity: Conduct accelerated stability studies under UV/visible light with controlled humidity .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- DFT calculations: Determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-deficient pyridine rings may favor electrophilic substitution .
- Molecular docking: Screen interactions with biological targets (e.g., enzymes) to guide functionalization strategies. This is particularly relevant if the compound shows bioactivity in related thiazolo derivatives .
Methodological Guidance
Q. What strategies improve purity analysis when scaling up synthesis?
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane to separate diastereomers .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences observed in similar compounds .
- Elemental analysis: Validate purity by matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. How should researchers design comparative studies to evaluate the biological activity of analogs?
- In vitro assays: Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates, with IC₅₀ calculations .
- Structure-activity relationships (SAR): Modify substituents (e.g., tert-butyl vs. methyl groups) and correlate changes with potency .
- Control experiments: Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound across labs?
- Document reaction parameters (e.g., reflux time, cooling rates) meticulously .
- Share raw spectral data (NMR, MS) in open-access repositories for cross-validation.
- Use certified reference materials (CRMs) for instrument calibration .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
